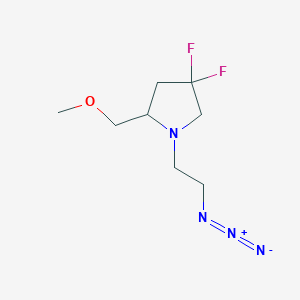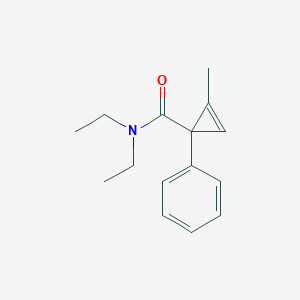
N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide
Vue d'ensemble
Description
N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide, also known as DMCPC, is a synthetic compound used in scientific research. It is a member of the cyclopropene family of compounds, which are known for their unique properties and have been studied for their potential applications in various fields. DMCPC has been used in a variety of research applications, including drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide has been used as a model compound to study the effects of cyclopropene ring systems on the pharmacokinetics of various drugs. In biochemistry, N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide has been used to study the effects of cyclopropene ring systems on the enzymatic activity of various enzymes. In pharmacology, N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide has been used to study the effects of cyclopropene ring systems on the binding affinity of various drugs.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide is not yet fully understood. However, it is believed that the cyclopropene ring system of N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide is responsible for its unique properties. It is believed that the cyclopropene ring system of N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide interacts with various enzymes and receptors, resulting in changes in their activity. Additionally, it is believed that the cyclopropene ring system of N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide may interact with various drugs, resulting in changes in their binding affinity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide are not yet fully understood. However, it has been shown to have various effects on enzymes, receptors, and drugs. For example, N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide has been shown to increase the binding affinity of certain drugs, such as morphine.
Advantages and Limitations for Laboratory Experiments
The advantages of using N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide in laboratory experiments include its low cost and easy synthesis. Additionally, N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide is a relatively stable compound and can be stored for extended periods of time. The main limitation of using N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide include further research into its mechanism of action, as well as its potential applications in drug development, biochemistry, and pharmacology. Additionally, further research should be conducted into the biochemical and physiological effects of N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide. Finally, further research should be conducted into the potential advantages and limitations of using N,N-Diethyl-2-methyl-1-phenyl-2-cyclopropene-1-carboxamide in laboratory experiments.
Propriétés
IUPAC Name |
N,N-diethyl-2-methyl-1-phenylcycloprop-2-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-16(5-2)14(17)15(11-12(15)3)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFXMLCBCFRDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(C=C1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



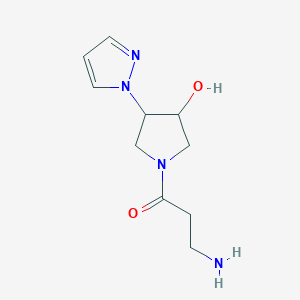

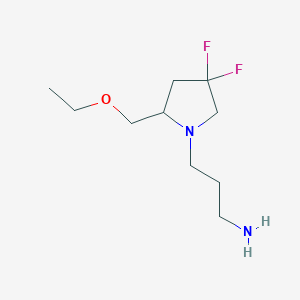
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)
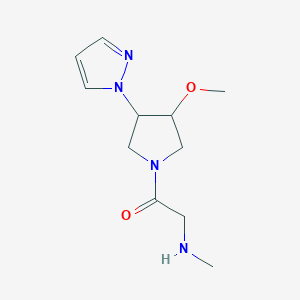
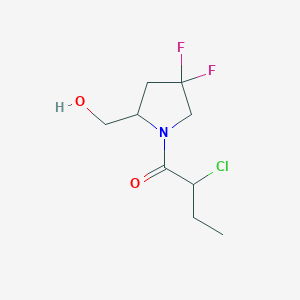
![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)
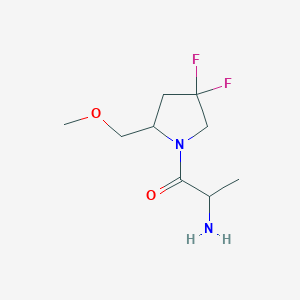
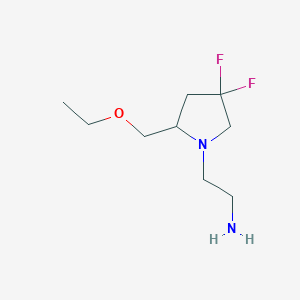
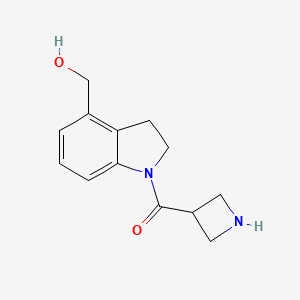
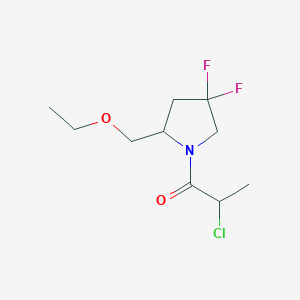
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)
